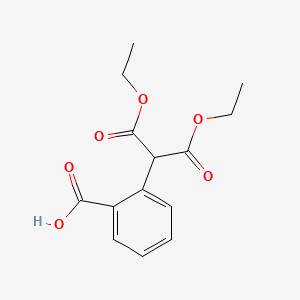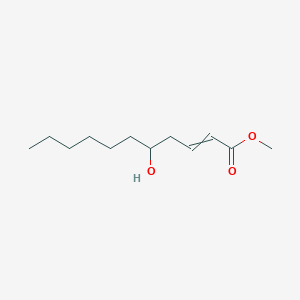![molecular formula C5H7Br2N3O2 B14636475 2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole CAS No. 56610-61-8](/img/structure/B14636475.png)
2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications .
Métodos De Preparación
The synthesis of 2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole typically involves multi-step reactions. One common method includes the reaction of a suitable imidazole precursor with dibromo(nitro)methyl reagents under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as nickel complexes . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dibromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole can be compared with other imidazole derivatives such as:
1-Methylimidazole: Known for its use in pharmaceuticals and as a catalyst.
2-Methylimidazole: Used in the synthesis of various organic compounds.
4,5-Dihydroimidazole: Studied for its biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
56610-61-8 |
|---|---|
Fórmula molecular |
C5H7Br2N3O2 |
Peso molecular |
300.94 g/mol |
Nombre IUPAC |
2-[dibromo(nitro)methyl]-1-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C5H7Br2N3O2/c1-9-3-2-8-4(9)5(6,7)10(11)12/h2-3H2,1H3 |
Clave InChI |
FENMETGERHGZHQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN=C1C([N+](=O)[O-])(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


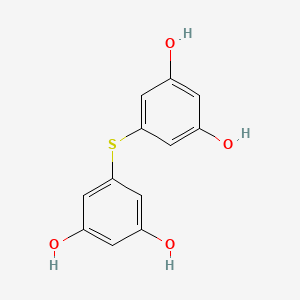
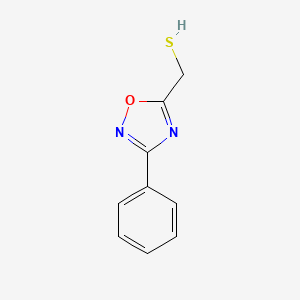
![[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea](/img/structure/B14636410.png)
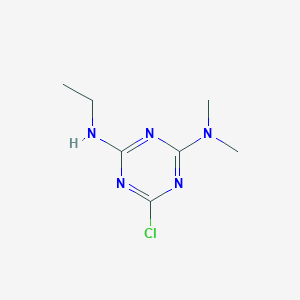
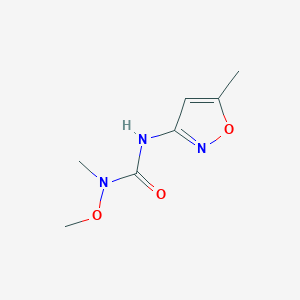
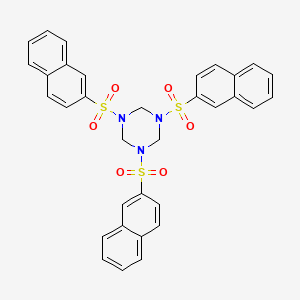
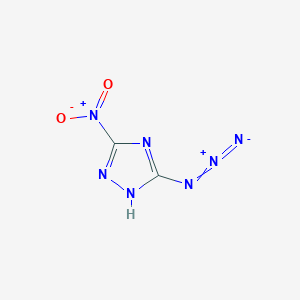
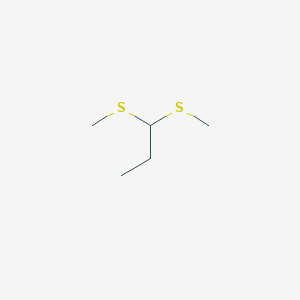
![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)
